Cas no 627-77-0 (2-Amino-5-ureidopentanoic acid)

2-Amino-5-ureidopentanoic acid is a modified amino acid featuring both an amino and a ureido functional group on its pentanoic acid backbone. This structural configuration imparts unique reactivity, making it valuable in peptide synthesis and biochemical research. Its ureido group enhances hydrogen-bonding interactions, which can influence molecular recognition and stability in complex systems. The compound is particularly useful in studying enzyme-substrate interactions and designing enzyme inhibitors due to its resemblance to natural intermediates. High purity grades ensure consistent performance in sensitive applications. Its solubility in aqueous and polar organic solvents further facilitates its use in diverse experimental conditions.
2-Amino-5-ureidopentanoic acid structure
627-77-0 structure
Product Name:2-Amino-5-ureidopentanoic acid
CAS No:627-77-0
MF:C6H13N3O3
MW:175.185721158981
MDL:MFCD00007955
CID:82822
PubChem ID:833
Update Time:2025-05-19

2-Amino-5-ureidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-ureidopentanoic acid
    • DL-Citrulline
    • 2-amino-5-(carbamoylamino)pentanoic acid
    • L-Citrulline
    • 2-amino-5-ureidovaleric acid
    • citrulina
    • Citrullin
    • CITRULLINE, D
    • CITRULLINE,(DL)
    • DL-2-Amino-5-ureido-valeriansaeure
    • DL-2-Amino-5-ureidovaleric acid
    • DL-Ornithine,N(5)-(aminocarbonyl)
    • L-(RG)
    • N(5)-(aminocarbonyl)ornithine
    • N(5)-carbamoyl-DL-ornithine
    • L-CITRULLINE (1.12117)
    • Spectrum4_001185
    • SGCUT00061
    • AS-60168
    • FT-0659369
    • SCHEMBL13282334
    • s5124
    • to_000034
    • DL-2-amino-5-ureidovalericacid
    • DTXSID40861910
    • SR-05000002410-1
    • NSC27425
    • CCG-38847
    • BSPBio_002570
    • D89239
    • CITRULLINE, (DL)
    • SY032853
    • SCHEMBL20587
    • UNII-1OYO2NV4NM
    • CS-W017450
    • 2-Amino-5-uredovaleric acid
    • A833990
    • NS00013538
    • H-D-Orn(carbamoyl)-OH
    • 1,2,2,6,6-PENTAMETHYLPIPERIDINED-TARTRATE
    • L000975
    • KBioGR_001849
    • SY023288
    • N.delta.-Carbamylornithine
    • Spectrum3_001045
    • PB48354
    • N(5)-carbamoylornithine
    • NSC-46711
    • bmse000209
    • H-Orn(carbamoyl)-OH;L-Citrulline
    • citrulline (DL-form)
    • Spectrum_000037
    • .delta.-Ureidonorvaline
    • KBio2_005533
    • 627-77-0
    • N~5~-carbamoyl-L-ornithine
    • KBio3_001790
    • NSC46711
    • Spectrum5_001792
    • NORVALINE, 5-((AMINOCARBONYL)AMINO)-
    • CHEBI:18211
    • .alpha.-Amino-.delta.-ureidovaleric acid
    • SpecPlus_000523
    • EN300-1168657
    • Ornithine, N5-carbamoyl-, DL-
    • CITRULLINE, DL-
    • DL-Ornithine, N5-(aminocarbonyl)-
    • L-(+)-2-Amino-5-ureidovaleric acid
    • KBio2_002965
    • NSC 46711
    • Citrulline, (+/-)-
    • 1OYO2NV4NM
    • NSC206276
    • SR-05000002410
    • Citrulline,(l)
    • EINECS 211-012-2
    • N(5)-(aminocarbonyl)-DL-ornithine
    • SDCCGMLS-0066976.P001
    • DL-Ornithine, N(5)-(aminocarbonyl)-
    • Spectrum2_001371
    • SPBio_001322
    • FT-0625451
    • NCGC00178596-01
    • MFCD00007955
    • FT-0627745
    • L(+)CITRULLINE
    • AKOS005622468
    • KBio2_000397
    • CHEMBL187855
    • Q27102910
    • N(.delta.)-Carbamylornithine
    • HY-W016734
    • RHGKLRLOHDJJDR-UHFFFAOYSA-N
    • C-6150
    • MFCD00216469
    • KBioSS_000397
    • KBio1_001563
    • DivK1c_006619
    • Epitope ID:141797
    • 2aAminoa5a(carbamoylamino)pentanoic acid
    • N~5~-carbamoylornithine
    • cit
    • BRD-A12237696-001-04-2
    • DB-054282
    • DB-049088
    • N~5~-[hydroxy(imino)methyl]ornithine
    • SY048344
    • STL455121
    • STK802460
    • BBL027668
    • MDL: MFCD00007955
    • Inchi: 1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)
    • InChI Key: RHGKLRLOHDJJDR-UHFFFAOYSA-N
    • SMILES: OC(C(CCCNC(N)=O)N)=O

Computed Properties

  • Exact Mass: 175.09600
  • Monoisotopic Mass: 175.095691
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.289
  • Melting Point: 242-244 °C (dec.)
  • Boiling Point: 386.7 °C at 760 mmHg
  • Flash Point: 187.7 °C
  • PSA: 119.43000
  • LogP: 0.45180
  • Solubility: Soluble in water.

2-Amino-5-ureidopentanoic acid Security Information

2-Amino-5-ureidopentanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-5-ureidopentanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:627-77-0)2-Amino-5-ureidopentanoic acid
Order Number:A833990
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:35
Price ($):433.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-ureidopentanoic acid

Professional Introduction to 2-Amino-5-ureidopentanoic Acid (CAS No. 627-77-0)

2-Amino-5-ureidopentanoic acid, with the chemical formula C₇H₁₂N₂O₃ and CAS number 627-77-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and biological research. The compound's molecular structure, featuring both an amino group and a ureidyl moiety, makes it a versatile building block for synthesizing more complex molecules.

The ureidopentanoic acid moiety in this compound is particularly noteworthy, as it contributes to its reactivity and functionality. This feature has been exploited in various synthetic pathways, enabling the creation of novel peptides and other bioactive molecules. The presence of both amino and carboxyl groups allows for further functionalization, making it a valuable intermediate in organic synthesis.

In recent years, 2-amino-5-ureidopentanoic acid has been the subject of extensive research in the development of enzyme inhibitors and protease modulators. Its ability to interact with specific enzymatic targets has opened up new avenues for treating a variety of diseases, including inflammatory disorders and cancer. The compound's structural similarity to natural amino acids makes it an attractive candidate for designing molecules that can selectively inhibit pathogenic enzymes without affecting beneficial ones.

One of the most promising applications of 2-amino-5-ureidopentanoic acid is in the field of antiviral research. Studies have shown that derivatives of this compound can effectively inhibit the replication of certain viruses by targeting their protease enzymes. This mechanism of action has led to the development of new antiviral drugs that are more potent and have fewer side effects compared to traditional treatments. The versatility of this compound in drug design underscores its importance in modern medicinal chemistry.

The synthesis of 2-amino-5-ureidopentanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and catalytic hydrogenation, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also allow for the customization of the compound's structure to meet specific research needs.

Recent advancements in computational chemistry have further facilitated the design and optimization of 2-amino-5-ureidopentanoic acid derivatives. Molecular modeling techniques have been used to predict the binding affinity of this compound with various enzymatic targets, enabling researchers to fine-tune its structure for improved efficacy. This computational approach has significantly reduced the time and cost associated with drug discovery, making it a valuable tool in pharmaceutical research.

The biological activity of 2-amino-5-ureidopentanoic acid has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, potentially making them useful in treating conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the broad therapeutic potential of this amino acid derivative and warrant further investigation into its neurological effects.

In conclusion, 2-amino-5-ureidopentanoic acid (CAS No. 627-77-0) is a multifaceted compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate in drug development, particularly in the areas of enzyme inhibition, antiviral therapy, and neurodegenerative disease treatment. The ongoing research into this compound promises to yield new insights into its biological activities and expand its therapeutic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:627-77-0)2-Amino-5-ureidopentanoic acid
A833990
Purity:99%
Quantity:100g
Price ($):433.0
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